molecular formula C34H41N3O7S2 B8143955 Cy3-YNE

Cy3-YNE

Cat. No.: B8143955
M. Wt: 667.8 g/mol
InChI Key: DVBDEKRWCVSXGU-UHFFFAOYSA-N
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Description

Cy3-YNE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its indole-based core structure, which is modified with multiple functional groups, including sulfonate and alkyne groups.

Mechanism of Action

Target of Action

Cy3-YNE, also known as MFCD28968780 or 2-((1E,3E)-3-(3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, is primarily used as a fluorescent dye for the labeling of soluble proteins, peptides, and oligonucleotides/DNA . Therefore, its primary targets are these biomolecules.

Mode of Action

This compound is a click chemistry reagent . It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction allows the dye to bind to its targets, enabling their visualization under appropriate conditions.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the CuAAC reaction , also known as the click reaction

Pharmacokinetics

Its bioavailability would primarily depend on the efficiency of the click reaction and the accessibility of the target molecules .

Result of Action

The main result of this compound’s action is the fluorescent labeling of target biomolecules , allowing their visualization under a fluorescence microscope or similar instrument . This enables researchers to track the location and movement of these molecules within a biological system.

Action Environment

The action of this compound is influenced by several environmental factors. The efficiency of the click reaction can be affected by the concentration of the copper catalyst , the presence of other reactive groups , and the pH of the environment . Additionally, the fluorescence of this compound can be affected by the local environment around the dye, including the polarity of the surrounding medium and the proximity of other fluorescent molecules .

Biochemical Analysis

Biochemical Properties

Cy3-YNE interacts with various biomolecules in biochemical reactions. It is known to be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity of this compound . The ability of nucleobases to modulate the photophysical properties of common fluorophores like this compound may influence fluorescence measurements in critical assays .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used as a vector for targeting and delivering cargoes to mitochondria in cancer cells . Specifically, conjugation to this compound can increase cytotoxicity by up to 1000-fold . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction allows this compound to exert its effects, including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its fluorescence intensity is known to be significantly dependent on the base sequence of the oligonucleotide . Intensity falls by half over the range of all 5-mers for this compound . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3-YNE typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the sulfonate and alkyne groups through various chemical reactions. Key steps include:

    Formation of the Indole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.

    Functional Group Modification: Introduction of the sulfonate group is achieved through sulfonation reactions, while the alkyne group is introduced via Sonogashira coupling or similar reactions.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, often requiring precise control of reaction conditions such as temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cy3-YNE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cy3-YNE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.

    Industry: Utilized in the development of advanced materials, such as dyes, sensors, and electronic devices.

Comparison with Similar Compounds

Cy3-YNE can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds with similar indole-based structures but different functional groups.

    Sulfonate-Containing Compounds: Molecules with sulfonate groups that exhibit similar chemical reactivity.

    Alkyne-Containing Compounds: Compounds with alkyne groups that participate in similar reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBDEKRWCVSXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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